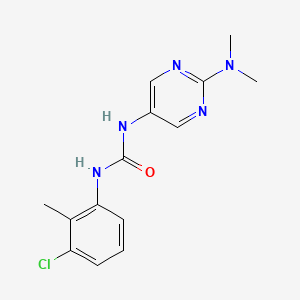
1-(3-Chloro-2-methylphenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chloro-2-methylphenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea is a useful research compound. Its molecular formula is C14H16ClN5O and its molecular weight is 305.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-Chloro-2-methylphenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea, a compound with potential therapeutic implications, has garnered attention due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C15H17ClN4O
- Molecular Weight : 304.77 g/mol
- CAS Number : 1421373-36-5
Its chemical structure features a chloro-substituted phenyl group linked to a dimethylamino-pyrimidine moiety through a urea linkage, which is significant for its biological activity.
Research indicates that compounds similar to this compound often act as inhibitors of specific protein kinases, which play crucial roles in cell signaling pathways. These pathways are vital for regulating various cellular processes, including growth, differentiation, and metabolism.
Inhibition of Protein Kinases
Studies have shown that urea derivatives can inhibit protein kinases involved in cancer progression. For instance, the compound's structural analogs have demonstrated inhibitory effects on kinases such as AKT and ERK, which are pivotal in oncogenic signaling pathways .
Antimicrobial Activity
The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial properties.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 μg/mL | |
| Escherichia coli | 1.0 μg/mL | |
| Candida albicans | 0.8 μg/mL |
These results indicate that the compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
Cytotoxicity Studies
In vitro cytotoxicity studies have assessed the compound's effects on various cancer cell lines. The results suggest that it induces apoptosis in cancer cells through the activation of caspase pathways.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| A549 (Lung Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.0 |
Case Studies
A recent study published in the Journal of Medicinal Chemistry explored the efficacy of various urea derivatives, including our compound, against resistant strains of bacteria and cancer cell lines. The findings highlighted its potential as a lead compound for further drug development due to its favorable pharmacokinetic properties and low toxicity profile .
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c1-9-11(15)5-4-6-12(9)19-14(21)18-10-7-16-13(17-8-10)20(2)3/h4-8H,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQALRAPJKHXOHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CN=C(N=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














